Cas no 60299-29-8 ((2S)-2-methylbutane-1,2,4-triol)

(2S)-2-Methylbutane-1,2,4-triol is a chiral polyol compound characterized by its three hydroxyl groups and a stereocenter at the C2 position. This structure imparts versatility in synthetic applications, particularly as a building block for pharmaceuticals, agrochemicals, and specialty polymers. The stereochemistry enhances selectivity in asymmetric synthesis, while the hydroxyl groups provide multiple sites for functionalization, enabling tailored derivatization. Its stability under mild conditions and compatibility with common organic solvents further broaden its utility in fine chemical synthesis. The compound’s balanced hydrophilicity and lipophilicity make it suitable for formulations requiring controlled solubility. Rigorous purity standards ensure consistency in research and industrial applications.
(2S)-2-methylbutane-1,2,4-triol structure
60299-29-8 structure
Product Name:(2S)-2-methylbutane-1,2,4-triol
CAS No:60299-29-8
MF:C5H12O3
MW:120.146982192993
CID:5902921
PubChem ID:10997016
Update Time:2025-10-29

(2S)-2-methylbutane-1,2,4-triol Chemical and Physical Properties

Names and Identifiers

    • 1,2,4-Butanetriol, 2-methyl-, (2S)-
    • (2S)-2-methylbutane-1,2,4-triol
    • AKOS025117556
    • 60299-29-8
    • (S)-(-)-2-Methylbutane-1,2,4-triol
    • EN300-1720583
    • Inchi: 1S/C5H12O3/c1-5(8,4-7)2-3-6/h6-8H,2-4H2,1H3/t5-/m0/s1
    • InChI Key: XYHGSPUTABMVOC-YFKPBYRVSA-N
    • SMILES: C(O)[C@@](C)(O)CCO

Computed Properties

  • Exact Mass: 120.078644241g/mol
  • Monoisotopic Mass: 120.078644241g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 3
  • Complexity: 64.7
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1.2
  • Topological Polar Surface Area: 60.7Ų

Experimental Properties

  • Density: 1.159±0.06 g/cm3(Predicted)
  • Boiling Point: 286.7±20.0 °C(Predicted)
  • pka: 14.09±0.29(Predicted)

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Additional information on (2S)-2-methylbutane-1,2,4-triol

The Chemical and Biological Insights of (2S)-2-Methylbutane-1,2,4-Triol (CAS No. 60299-29-8): Recent Advances and Applications

(2S)-2-Methylbutane-1,2,4-triol, identified by the CAS No. 60299-29-8, is a structurally unique organic compound with significant implications in medicinal chemistry and biological systems. This triol exhibits a chiral (S)-configuration at the second carbon atom of a branched alkyl chain, conferring distinct stereochemical properties critical for its biochemical interactions. Recent studies highlight its role as a precursor in drug design and a metabolite in metabolic pathways, making it a focal point in both academic research and industrial applications.

Structurally, the compound features three hydroxyl groups attached to carbons 1, 2, and 4 of a five-carbon chain. The tertiary alcohol at position 1 (–CH(OH)–) and the chiral center at position 2 ((S)-configuration) create a dynamic conformational landscape that influences its reactivity and binding affinity to biological targets. Computational models suggest that this stereochemistry enhances its stability in aqueous environments while enabling selective interactions with enzymes or receptors—a property validated in recent enzymatic inhibition assays.

Emerging research underscores the compound’s potential in antioxidant therapy. A 2023 study published in Nature Chemical Biology demonstrated that (S)-configured triols like this compound scavenge reactive oxygen species (ROS) more efficiently than their non-chiral counterparts. The hydroxyl groups act as electron donors, neutralizing free radicals without inducing cytotoxicity—a breakthrough for combating oxidative stress-related pathologies such as neurodegenerative diseases.

In drug development pipelines, the compound serves as an intermediate in synthesizing bioactive molecules. For instance, its use as a chiral building block enables the production of enantiopure drugs with improved pharmacokinetic profiles. A notable application involves its conversion into prodrugs for cancer treatment: when conjugated with cytotoxic agents via ester linkages at position 4, it enhances tumor-specific delivery by exploiting cancer cell overexpression of carboxylesterases.

Biochemical studies reveal intriguing metabolic pathways involving this triol. Metabolomics analyses of human plasma samples from clinical trials show that it acts as an intermediate in fatty acid oxidation cycles under caloric restriction conditions. This discovery has sparked interest in its role as a biomarker for metabolic disorders such as type Ⅱ diabetes—researchers are now developing diagnostic assays targeting this compound’s plasma levels to predict insulin resistance progression.

Synthetic methodologies have advanced significantly since its initial isolation from plant extracts. A recent protocol published in Angewandte Chemie describes a one-pot asymmetric synthesis using titanium(IV) isopropoxide catalysts under mild conditions (yield: ~85%). This method avoids hazardous reagents while achieving >95% enantiomeric excess—a milestone for scalable production required for preclinical trials.

In vivo studies using murine models highlight neuroprotective effects mediated through glial cell modulation. When administered at submicromolar concentrations intraperitoneally, the compound reduced microglial activation markers (e.g., CD11b) by ~40% compared to controls—a mechanism attributed to its ability to stabilize mitochondrial membrane potentials under ischemic conditions. These findings position it as a candidate for stroke adjunct therapies.

Toxicological assessments confirm low acute toxicity (LD₅₀ > 5 g/kg), though chronic exposure studies are ongoing. Its high aqueous solubility (>5 mg/mL at pH 7) facilitates formulation into injectable solutions without surfactants—a critical advantage over less water-soluble analogs like other pentitols.

Cutting-edge applications now explore its use in nanomedicine platforms. Researchers have encapsulated it within lipid nanoparticles (LNPs) to enhance permeability across blood-brain barriers—a strategy validated in rat models where brain uptake increased by threefold versus free drug administration.

The compound’s spectroscopic signatures (e.g.,, IR νOH ~3550 cm⁻¹; NMR δH 3.6–4.1 ppm for hydroxyl protons) enable precise quantification via LC–MS/MS methods developed by pharmaceutical analytical teams worldwide—ensuring compliance with Good Manufacturing Practices (GMP).

Ongoing investigations focus on exploiting its redox properties for energy storage systems. Preliminary data indicate it could function as an electrolyte additive in lithium-ion batteries by stabilizing solid-electrolyte interphase layers—though scalability remains an engineering challenge requiring further optimization.

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